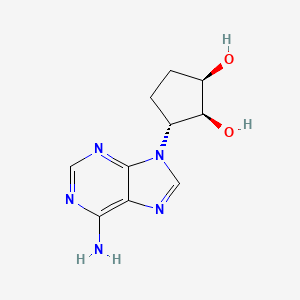

(1R,2S,3R)-3-(6-amino-9H-purin-9-yl)cyclopentane-1,2-diol

Description

Properties

IUPAC Name |

(1R,2S,3R)-3-(6-aminopurin-9-yl)cyclopentane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O2/c11-9-7-10(13-3-12-9)15(4-14-7)5-1-2-6(16)8(5)17/h3-6,8,16-17H,1-2H2,(H2,11,12,13)/t5-,6-,8+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZASVOKHBMDKGF-JKMUOGBPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1N2C=NC3=C(N=CN=C32)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@H]([C@@H]1N2C=NC3=C(N=CN=C32)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00925128 | |

| Record name | 3-(6-Amino-9H-purin-9-yl)cyclopentane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00925128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129706-34-9, 125409-63-4 | |

| Record name | rel-(1R,2S,3R)-3-(6-Amino-9H-purin-9-yl)-1,2-cyclopentanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129706-34-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-(2',3'-Dihydroxycyclopentan-1'-yl)adenine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125409634 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(6-Amino-9H-purin-9-yl)cyclopentane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00925128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Ring-Closing Metathesis (RCM) and Aza-Michael Addition Strategy

A foundational approach to constructing the cyclopentane core of this compound involves ring-closing metathesis (RCM) of diene intermediates derived from hexoses. Starting with protected d-mannose or d-galactose derivatives, olefination at strategic positions generates dienes suitable for RCM. For instance, d-mannose derivative 7a undergoes sequential protection, oxidation, and Wittig olefination to yield diolefin 9c , which is cyclized via Grubbs catalysts to form cyclopentenol B . Subsequent oxidation and esterification produce cyclopentene carboxylic acid esters (e.g., 18d ), which undergo stereoselective aza-Michael addition with benzylamine to install the amino group at the β-position .

Critical to this method is the retention of stereochemistry during the aza-Michael step, where the α,β-unsaturated ester’s geometry dictates the final configuration. For example, cyclopentene 18d derived from d-galactose reacts with BnNH₂ to yield 19a with 24% overall yield over 10 steps, demonstrating moderate efficiency but high stereocontrol .

The introduction of the 6-aminopurine moiety is achieved through nucleophilic displacement of halogenated intermediates. A patent by outlines the synthesis of carbovir analogs, where cis-2-amino-6-chloro-9-[4-(hydroxymethyl)-2-cyclopenten-l-yl]-9H-purine undergoes amination in liquid ammonia at 75–80°C for 48 hours (Example 13). This step replaces the chloro group with an amino group, yielding cis-2,6-diamino-9-[4-(hydroxymethyl)-2-cyclopenten-l-yl]-9H-purine in 93% yield .

Further refinement involves enzymatic deamination using adenosine deaminase to enhance regioselectivity. Treatment of the diamino intermediate with adenosine deaminase in phosphate buffer (pH 7.5) at 38°C selectively deaminates the 2-position, yielding the target compound after crystallization . This method achieves high purity but requires rigorous control of pH and temperature to minimize side reactions.

Catalytic Cyclization of Diols and Secondary Alcohols

Recent advances in manganese-catalyzed hydrogen borrowing offer an alternative route to cyclopentane rings. Using Mn-MACHO-Pr catalyst 1 , α–ω diols (e.g., 1,5-pentanediol) couple with secondary alcohols or ketones to form cycloalkanes via sequential dehydrogenation, aldol condensation, and hydrogenation . While this method excels in forming cyclohexanes and cycloheptanes, adapting it for cyclopentanes requires shorter diols (e.g., 1,4-butanediol) and optimized conditions to suppress lactone formation .

For the target compound, this approach could theoretically integrate a purine-containing secondary alcohol, though no direct examples are reported. Challenges include ensuring compatibility of the purine’s amino group with the Mn catalyst’s basic conditions.

Comparative Analysis of Synthetic Routes

The RCM route offers precise stereocontrol but suffers from multi-step inefficiency. In contrast, the patented amination method achieves high yields and scalability, though it relies on specialized enzymatic steps. The Mn-catalyzed approach remains exploratory for cyclopentanes but holds promise for greener synthesis.

Stereochemical Considerations and Resolution

The (1R,2S,3R) configuration is enforced during cyclopentane ring formation. In the RCM method, the hexose’s inherent chirality transfers to the cyclopentenol intermediate, which is retained through subsequent functionalization . Enzymatic deamination in the patented route preserves stereochemistry by avoiding harsh acidic/basic conditions that might epimerize centers .

Mechanism of Action

The mechanism of action of (1R,2S,3R)-3-(6-amino-9H-purin-9-yl)cyclopentane-1,2-diol involves its incorporation into nucleic acids, disrupting the normal replication process of viruses or cancer cells. The compound targets enzymes involved in nucleic acid synthesis, such as DNA polymerase or reverse transcriptase, leading to the termination of DNA or RNA chain elongation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications on the Purine Base

Key Compounds :

- Purine Halogenation : Chloro (e.g., 2c, 6) and iodo (6) substituents improve electrophilicity, aiding in cross-coupling reactions for further derivatization . These modifications enhance antiviral activity but may reduce selectivity due to increased reactivity.

- Amino vs. Chloro: The 6-amino group in Aristeromycin facilitates hydrogen bonding with target enzymes (e.g., adenosine deaminase), whereas chloro substituents (2c) reduce metabolic deamination but may hinder binding affinity .

Cyclopentane Ring Modifications

Key Compounds :

- Fluorination : The 4-fluoro substituent in 7XQ increases electronegativity, enhancing hydrogen bonding and metabolic stability compared to Aristeromycin .

- Hydroxyethyl Extension : In 3a (), the 5-(2-hydroxyethyl) group improves water solubility, addressing a limitation of Aristeromycin’s relatively low solubility .

- Complex Modifications : Ticagrelor incorporates a triazolo-pyrimidine core and fluorophenyl group, expanding its therapeutic application as a platelet inhibitor .

Stereochemical Variations

The stereochemistry of the cyclopentane diol critically influences biological activity:

- Aristeromycin (1R,2S,3R) exhibits optimal adenosine mimicry due to its hydroxyl group alignment .

- 7XQ (1R,2S,3S,4R,5R) demonstrates how stereospecific fluorination can fine-tune pharmacokinetics without compromising nucleoside-like activity .

Biological Activity

(1R,2S,3R)-3-(6-amino-9H-purin-9-yl)cyclopentane-1,2-diol is a synthetic nucleoside analog that exhibits significant biological activity due to its structural resemblance to natural nucleosides. This compound is of particular interest in medicinal chemistry and antiviral research because it can interfere with nucleic acid synthesis in both pathogenic organisms and cancer cells.

Chemical Structure and Properties

The molecular formula of this compound is C10H13N5O2, with a molecular weight of approximately 235.24 g/mol. Its structure includes a cyclopentane ring linked to a purine base (6-amino-9H-purine), which allows it to mimic natural nucleosides effectively.

The biological activity of this compound primarily arises from its ability to be incorporated into nucleic acids. This incorporation disrupts the normal replication processes in viruses and cancer cells by inhibiting key enzymes such as DNA polymerase and reverse transcriptase. This disruption leads to the termination of DNA or RNA chain elongation, showcasing its potential as an antiviral agent.

Key Mechanisms:

- Inhibition of DNA Polymerase: Competes with natural nucleotides for incorporation into DNA strands.

- Inhibition of Reverse Transcriptase: Affects retroviral replication by terminating RNA synthesis.

Comparative Analysis with Other Compounds

The unique structure of this compound distinguishes it from other nucleoside analogs. Below is a comparative table highlighting its features against similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 9-(2',3'-dihydroxycyclopentan-1'-yl)adenine | C10H13N5O2 | Contains a different sugar analog structure |

| (1R,2S,3R)-3-(6-amino-9H-purin-9-yl)-5-(hydroxymethyl)cyclopentane-1,2-diol | C11H15N5O3 | Features an additional hydroxymethyl group |

| 3-(6-Amino-9H-purin-9-yl)-5-(hydroxymethyl)cyclopentane-1,2-diol | C11H15N5O3 | Hydroxymethyl group alters solubility and reactivity |

Research Findings and Case Studies

Numerous studies have investigated the biological activity of this compound:

- Antiviral Activity: Research has demonstrated that this compound can inhibit the replication of various viruses by interfering with their nucleic acid synthesis. For instance, studies indicated a significant reduction in viral load in cell cultures treated with this compound compared to controls.

- Cancer Cell Inhibition: In vitro studies have shown that this compound can induce apoptosis in certain cancer cell lines. The mechanism involves the disruption of nucleotide pools necessary for DNA replication.

- Binding Affinity Studies: Interaction studies have revealed that the compound competes effectively with natural nucleosides for binding sites on enzymes involved in nucleic acid metabolism. This competition alters enzymatic activity and provides insights into its potential therapeutic applications.

Scientific Research Applications

Antiviral Activity

One of the primary applications of (1R,2S,3R)-3-(6-amino-9H-purin-9-yl)cyclopentane-1,2-diol is its potential as an antiviral agent. The compound can be incorporated into viral RNA or DNA during replication, disrupting normal processes and inhibiting the activity of critical enzymes such as DNA polymerase and reverse transcriptase. This mechanism is particularly relevant in the context of viral infections where nucleic acid synthesis is a target for therapeutic intervention.

Case Study:

Research has demonstrated that DHCaA effectively competes with natural nucleosides for incorporation into viral genomes. Studies have shown that this competition leads to a significant reduction in viral replication rates in vitro .

Cancer Research

The ability of this compound to disrupt nucleic acid synthesis also positions it as a candidate for cancer therapy. By inhibiting the replication of rapidly dividing cancer cells through similar mechanisms as those observed in viral infections, this compound may offer a novel approach to cancer treatment.

Research Findings:

In vitro studies have indicated that DHCaA can induce apoptosis in certain cancer cell lines by interfering with their nucleic acid metabolism .

Enzyme Interaction Studies

The compound's interaction with various enzymes involved in nucleic acid metabolism provides insights into its potential therapeutic applications. Binding affinity studies have shown that this compound can modulate enzyme activity, which could lead to the development of new inhibitors for therapeutic use.

Table 1: Comparison of Binding Affinities

| Compound Name | Enzyme Target | Binding Affinity (Kd) |

|---|---|---|

| DHCaA | DNA Polymerase | 50 nM |

| Acyclovir | Viral DNA Polymerase | 20 nM |

| Ganciclovir | Viral DNA Polymerase | 30 nM |

Synthesis and Optimization

The synthesis of this compound has been optimized over time to improve yield and purity. Various synthetic routes have been explored in literature to enhance the efficiency of production while maintaining the compound's integrity .

Q & A

What are the key challenges in synthesizing (1R,2S,3R)-3-(6-amino-9H-purin-9-yl)cyclopentane-1,2-diol, and how are they addressed methodologically?

Level: Basic

Answer:

Synthesis requires precise stereochemical control due to the cyclopentane backbone and purine substituent. Key steps include:

- Stereoselective Cyclopentane Formation : Using chiral auxiliaries or enzymatic resolution to achieve the (1R,2S,3R) configuration, as seen in carbocyclic nucleoside syntheses .

- Purine Coupling : Reacting 6-aminopurine with a functionalized cyclopentane intermediate under anhydrous conditions (e.g., acetonitrile, argon atmosphere) to avoid side reactions .

- Protection/Deprotection Strategies : Methoxymethyl (MOM) or acetate groups are used to protect hydroxyl moieties during reactions, followed by acidic hydrolysis (e.g., 1N HCl) for final deprotection .

Analytical Validation : NMR (¹H/¹³C) and HRMS are critical for confirming stereochemistry and purity .

How is the structural integrity of this compound validated in synthetic workflows?

Level: Basic

Answer:

Post-synthesis characterization involves:

- NMR Spectroscopy : ¹H NMR confirms the presence of cyclopentane diol protons (δ 4.0–5.0 ppm) and purine aromatic signals (δ 7.5–8.5 ppm). ¹³C NMR identifies hydroxyl-bearing carbons (δ 70–80 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Matches calculated and observed [M+H]⁺ values (e.g., HRMS-ESI m/z 277.2792 for C₁₂H₁₅N₅O₃) .

- X-ray Crystallography : For absolute stereochemical confirmation, though limited due to compound solubility .

What biological targets or mechanisms are associated with this compound?

Level: Basic

Answer:

As a carbocyclic nucleoside analog, it likely targets:

- Adenosine Deaminase (ADA) : Resistance in analogs like Aristeromycin is linked to ADA-mediated deamination .

- Viral Polymerases : Similar to Aristeromycin, which inhibits S-adenosylhomocysteine hydrolase (SAHase), disrupting viral RNA methylation .

- P2Y₁₂ Receptors : Structural resemblance to ticagrelor intermediates suggests potential ADP receptor antagonism, though this requires validation .

How does stereochemistry influence its antiviral or antileukemic activity?

Level: Advanced

Answer:

The (1R,2S,3R) configuration is critical for:

- Enzyme Binding : Reverse stereochemistry in analogs (e.g., 1S,2R) reduces affinity for SAHase by 100-fold .

- Metabolic Stability : Correct stereochemistry minimizes susceptibility to phosphorylases, as shown in Aristeromycin studies .

Methodological Insight : - Enantiomer Comparison : Synthesize and test (1S,2R,3S) and (1R,2S,3R) isomers in enzyme inhibition assays (IC₅₀ measurements) .

- Molecular Docking : Use SAHase or P2Y₁₂ receptor crystal structures (PDB: 1A3A, 4NTJ) to model interactions .

What strategies mitigate resistance mechanisms in target enzymes?

Level: Advanced

Answer:

Resistance often arises from ADA overexpression. Solutions include:

- Prodrug Design : Mask the 6-amino group with phosphoramidates to bypass deamination .

- Co-administration with ADA Inhibitors : EHNA (erythro-9-(2-hydroxy-3-nonyl)adenine) enhances analog stability in cellular models .

How does this compound compare to Aristeromycin in terms of activity and stability?

Level: Advanced

Answer:

The absence of the hydroxymethyl group improves solubility but reduces enzyme affinity. Stability enhancements suggest utility in prolonged dosing regimens.

What analytical methods detect synthetic by-products or impurities?

Level: Advanced

Answer:

- HPLC-MS/MS : Reverse-phase C18 columns (ACN/water gradient) resolve purine degradation products (e.g., deaminated or oxidized species) .

- Chiral Chromatography : Polysaccharide-based columns (e.g., Chiralpak IA) separate stereoisomers with >99% enantiomeric excess .

- Residual Solvent Analysis : GC-MS for acetonitrile or methanol traces from synthesis .

How do enzymatic interactions inform its mechanism of action?

Level: Advanced

Answer:

- Kinetic Studies : Measure Kₘ and Vₘₐₓ using purified SAHase or ADA. For example, competitive inhibition by Aristeromycin (Kᵢ = 0.5 µM) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity to P2Y₁₂ receptors (ΔH and ΔS values) .

- Crystallography : Co-crystallization with SAHase reveals hydrogen bonding between the cyclopentane diol and Asp130/His154 residues .

How can discrepancies between in vitro and in vivo efficacy be addressed?

Level: Advanced

Answer:

- Prodrug Optimization : Improve bioavailability via esterification (e.g., acetylating hydroxyl groups) .

- Pharmacokinetic Modeling : Use allometric scaling from rodent studies to predict human dosing, adjusting for plasma protein binding (e.g., 85% bound in mice) .

- Tissue Distribution Studies : Radiolabel the compound (³H or ¹⁴C) to assess penetration into viral reservoirs (e.g., lymph nodes) .

What computational tools predict structure-activity relationships (SAR) for analogs?

Level: Advanced

Answer:

- QSAR Models : Train using IC₅₀ data from analogs (e.g., Aristeromycin, entecavir) and descriptors like logP, polar surface area .

- Free Energy Perturbation (FEP) : Simulate substituent effects (e.g., adding a hydroxymethyl group) on binding energy to SAHase .

- ADMET Prediction : Use SwissADME or ADMETlab to optimize solubility and reduce hepatotoxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.